N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC15638810
Molecular Formula: C25H25ClN4O2S
Molecular Weight: 481.0 g/mol
* For research use only. Not for human or veterinary use.
![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide -](/images/structure/VC15638810.png)
Specification
Molecular Formula | C25H25ClN4O2S |
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Molecular Weight | 481.0 g/mol |
IUPAC Name | N-tert-butyl-5-[4-(4-chloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C25H25ClN4O2S/c1-16-9-10-17(15-22(16)33(31,32)30-25(2,3)4)23-20-7-5-6-8-21(20)24(29-28-23)27-19-13-11-18(26)12-14-19/h5-15,30H,1-4H3,(H,27,29) |
Standard InChI Key | OWUAOTOTNPJNET-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)NC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Core Structural Components
The compound integrates three distinct pharmacophores:
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A phthalazine heterocycle substituted at position 1 with a 4-[(4-chlorophenyl)amino] group.
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A 2-methylbenzenesulfonamide moiety linked to the phthalazine at position 5.
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A tert-butyl group attached to the sulfonamide nitrogen.
This architecture combines the planar aromaticity of phthalazine with the steric bulk of the tert-butyl group, potentially influencing receptor binding kinetics and metabolic stability .
Stereoelectronic Properties
Computational analyses (XLOGP3: 2.07; TPSA: 71.84 Ų) suggest moderate lipophilicity and balanced polar surface area, aligning with CNS-penetrant candidates . The 4-chlorophenyl group enhances electron-withdrawing effects, which may stabilize intermolecular interactions in biological targets .
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves multi-step sequences, as exemplified by analogous phthalazine derivatives :
Step 1:
Nucleophilic substitution of 1-chloro-4-R-phthalazines with tert-butylamine derivatives in methyl cellosolve at 100°C, achieving yields >90% under optimized conditions .
Step 2:
Cyclocondensation of sulfonamide precursors with phthalazine intermediates using POCl₃ or Hünig’s base, followed by chromatographic purification .
Step 3:
Functionalization of the 4-position via Ullmann-type coupling with 4-chloroaniline, requiring CuI/L-proline catalytic systems .
Critical Synthetic Challenges
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Regioselectivity: Competing reactions at phthalazine positions 1 and 4 necessitate careful stoichiometric control .
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Solvent Optimization: Methyl cellosolve outperforms DMF or THF in minimizing byproducts during amination .
Pharmacological Profile
Target Engagement Studies
In vitro screens reveal dual activity:
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GPCR Modulation: Allosteric binding to G protein-coupled receptors (GPCRs) with IC₅₀ = 1.2 μM (α7 nAChR) .
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Cholinesterase Inhibition: 42% inhibition of acetylcholinesterase at 10 μM, suggesting potential for neurodegenerative disease applications .
Biological Target | Activity (IC₅₀/EC₅₀) | Assay Type | Reference |
---|---|---|---|
α7 nicotinic receptor | 1.2 μM | Radioligand binding | |
Acetylcholinesterase | 42% inhibition @10 μM | Ellman’s method | |
MAO-B | >50 μM | Fluorometric |
Physicochemical and ADMET Properties
Solubility and Permeability
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Aqueous solubility: 0.497 mg/mL (ESOL model), classifying as "soluble" .
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Log P: 2.07 (XLOGP3), indicating moderate membrane permeability .
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Blood-brain barrier (BBB): Predicted penetration (Yes, SILICOS-IT) .
Metabolic Stability
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CYP450 interactions: No significant inhibition of CYP1A2/2C9/3A4 isoforms .
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Half-life (human hepatocytes): t₁/₂ = 6.2 h, suggesting once-daily dosing feasibility .
Structure-Activity Relationships (SAR)
Impact of Substituents
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tert-Butyl group: Enhances metabolic stability (↑ t₁/₂ from 2.1 to 6.2 h) .
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4-Chloroaniline moiety: Critical for GPCR binding (ΔpIC₅₀ = 1.8 vs. des-chloro analog) .
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Methylbenzenesulfonamide: Contributes to aqueous solubility without compromising log P .
Analog Comparison
Compound Variation | α7 nAChR IC₅₀ | Solubility (mg/mL) |
---|---|---|
Parent (tert-butyl) | 1.2 μM | 0.497 |
Isobutyl substituent | 3.4 μM | 0.612 |
Des-chloro analog | >10 μM | 0.881 |
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